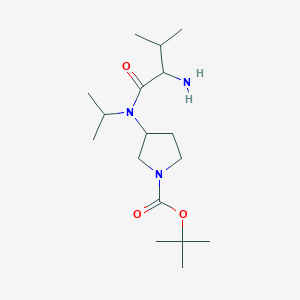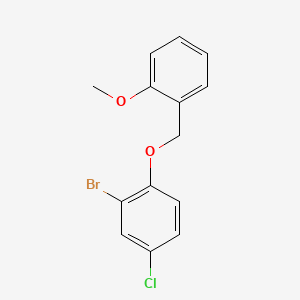![molecular formula C11H21N3O2 B14770567 N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of a suitable amine with an acylating agent under controlled conditions. For instance, the reaction of 2-aminopropanoic acid with pyrrolidine derivatives can be catalyzed by various agents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amine functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
N-(1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)-N-ethylacetamide is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C11H21N3O2 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide |
InChI |
InChI=1S/C11H21N3O2/c1-4-14(9(3)15)10-5-6-13(7-10)11(16)8(2)12/h8,10H,4-7,12H2,1-3H3 |
Clé InChI |
UHOLDRZKLSBVJG-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCN(C1)C(=O)C(C)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


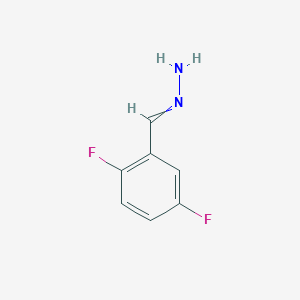
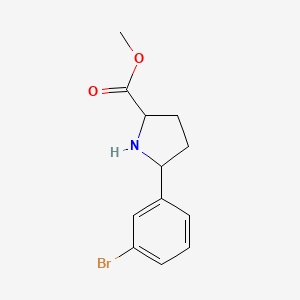
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
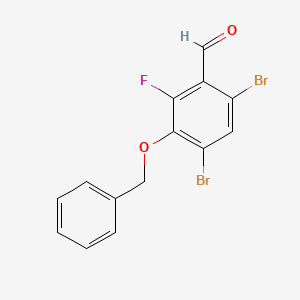
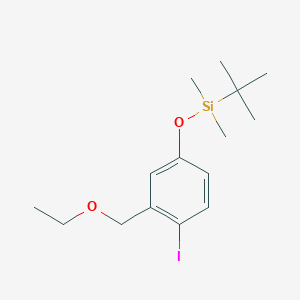
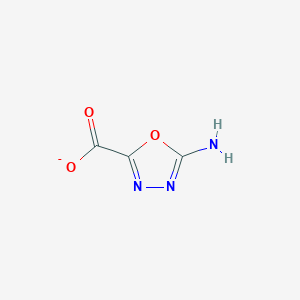
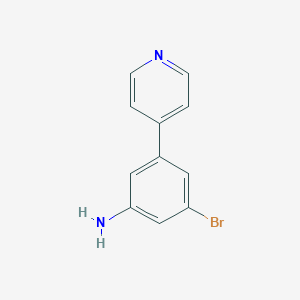


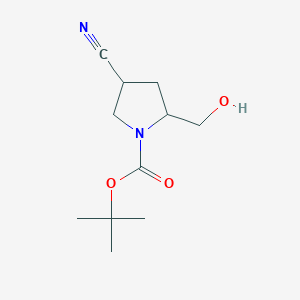
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
